BenchChemオンラインストアへようこそ!

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid

Molecular weight differentiation RP-HPLC retention prediction Bempedoic acid impurity identification

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic acid (CAS 2570179-40-5), also referred to as Bempedoic Acid Impurity 3, Bempedoic Acid Dihydroxy Impurity, or Bempedoic Acid Impurity 17, is a long-chain α,ω-dicarboxylic acid bearing gem-dimethyl groups at C2 and C20 and secondary hydroxyl groups at C8 and C14 (molecular formula C₂₅H₄₈O₆, molecular weight 444.64 g·mol⁻¹). The compound belongs to the bempedoic acid (ETC-1002) impurity family, a class of ATP-citrate lyase inhibitor-related substances subject to ICH Q3A regulatory control because uncharacterized impurities in the active pharmaceutical ingredient (API) are associated with potential toxicity.

Molecular Formula C25H48O6
Molecular Weight 444.6 g/mol
CAS No. 2570179-40-5
Cat. No. B13426529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid
CAS2570179-40-5
Molecular FormulaC25H48O6
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31)
InChIKeyCZWCJKCSYCVMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid (CAS 2570179-40-5) — Procurement-Grade Identity and Regulatory Context for Bempedoic Acid Impurity 3


8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic acid (CAS 2570179-40-5), also referred to as Bempedoic Acid Impurity 3, Bempedoic Acid Dihydroxy Impurity, or Bempedoic Acid Impurity 17, is a long-chain α,ω-dicarboxylic acid bearing gem-dimethyl groups at C2 and C20 and secondary hydroxyl groups at C8 and C14 (molecular formula C₂₅H₄₈O₆, molecular weight 444.64 g·mol⁻¹) [1]. The compound belongs to the bempedoic acid (ETC-1002) impurity family, a class of ATP-citrate lyase inhibitor-related substances subject to ICH Q3A regulatory control because uncharacterized impurities in the active pharmaceutical ingredient (API) are associated with potential toxicity [2]. It is supplied as a fully characterized reference standard with HPLC purity typically ≥95% and is accompanied by a Certificate of Analysis (CoA) that includes ¹H NMR, ¹³C NMR, HRMS, and HPLC data, thereby meeting the documentation requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [3].

Why the 8,14-Dihydroxy Dimer Impurity Cannot Be Substituted by Other Bempedoic Acid Impurities in Analytical or Regulatory Workflows


Process-related impurities of bempedoic acid exhibit substantial structural diversity—they include the 8-keto derivative (Impurity 1, C₁₉H₃₄O₅, MW 342.47), the diethyl ester (Impurity 2, C₂₃H₄₄O₅, MW 400.59), and several mono- and di-hydroxylated species [1][2]. The target compound differs fundamentally from all of these: it is a dimeric C₂₁ species with two hydroxyl groups, resulting in a significantly higher molecular weight (ΔMW ≈ +102 Da vs. bempedoic acid and +44 Da vs. the diethyl ester impurity) and distinct polarity and UV absorption characteristics . Because ICH Q3A guidelines require identification and quantification of every impurity exceeding the identification threshold (typically 0.10% for APIs with a daily dose ≤2 g day⁻¹), each impurity reference standard must be structurally matched to the target analyte; a generic substitution using a different impurity reference standard would yield an incorrect retention time, inaccurate relative response factor, and non-compliance in ANDA or DMF submissions [3]. The following quantitative evidence substantiates why this specific dihydroxy impurity must be sourced as an individual, traceable reference standard.

Quantitative Differentiation Evidence for 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid versus Closest Comparators


Molecular Weight and Chromatographic Polarity Differentiation versus Bempedoic Acid API and Key Impurity 1 and 2

The target compound has a molecular weight of 444.64 g·mol⁻¹, which is 100.17 Da higher than bempedoic acid (MW 344.49 g·mol⁻¹, C₁₉H₃₆O₅), 102.17 Da higher than Impurity 1 (8-keto, MW 342.47 g·mol⁻¹, C₁₉H₃₄O₅), and 44.05 Da higher than Impurity 2 (diethyl ester, MW 400.59 g·mol⁻¹, C₂₃H₄₄O₅). This mass differential arises from the extended C₂₁ backbone and the presence of two hydroxyl groups, which collectively increase polarity and hydrophilicity relative to the monohydroxy API and the non-hydroxy impurities, thereby altering reversed-phase chromatographic retention [1][2].

Molecular weight differentiation RP-HPLC retention prediction Bempedoic acid impurity identification

Dimeric C₂₁ Structure Differentiates This Impurity from All Mono-Hydroxy Impurities and the 8-Keto Form

The target compound is a C₂₁ heneicosanedioic acid derivative with two hydroxyl groups at C8 and C14, whereas bempedoic acid (the API) is a C₁₅ pentadecanedioic acid with a single hydroxyl at C8. Among the known impurities, Impurity 1 (CAS 413624-71-2) is the 8-keto derivative (C₁₉ skeleton, carbonyl in place of hydroxyl), Impurity 22 is 5,8-dihydroxy-2,14-dimethylpentadecane-2,4,12,14-tetracarboxylic acid, and Impurity 59 is 8,15-dihydroxy-2,2,14,14-tetramethyl-16-(3-methyl-2-oxoimidazolidin-1-yl)hexadecanoic acid—none of which share the identical scaffold length, gem-dimethyl placement, and 8,14-dihydroxy pattern [1][2]. This unique connectivity dictates a specific mass fragmentation pattern (MS/MS) and distinguishes the compound from other process-related or degradation impurities.

Dimeric impurity Bempedoic acid dimer Structural differentiation

Regulatory Purity Benchmark: Quantitative Impurity Control Limits Provide an Acceptable Threshold for This Reference Standard

The purification patent (Indian Patent Application 40/2024, Morepen Laboratories) states that a substantially pure bempedoic acid product must have each known impurity <0.15% by HPLC area percent and each unknown impurity <0.10%, and achieves a final API purity >99.5% with all impurities reduced to <0.1% w/w by HPLC [1]. Similar regulatory requirements are applied in the Six Sigma-optimized HPLC method reported by Ibrahim et al. (2024), which validates linearity for process-related impurities in the range LOQ–30 µg mL⁻¹ [2]. The target dihydroxy impurity reference standard is typically supplied at ≥95% HPLC purity, with a limit of ≥98% from some vendors, enabling direct use as a calibrator for quantifying this impurity at or below the 0.10–0.15% regulatory threshold .

ICH Q3A impurity thresholds Bempedoic acid purification Reference standard purity

Genotoxic Impurity Risk Assessment: Differential Structural Alert Status Relative to Genotoxic Impurities

Patel et al. (2025) quantified two genotoxic impurities in bempedoic acid—ethyl-7-bromo-2,2-dimethylheptanoate and 1,5-dibromopentane—by GC-MS, establishing a permissible daily exposure (PDE) limit of 1.5 µg day⁻¹ per EMA guidelines [1]. The target 8,14-dihydroxy impurity does not contain alkyl halide or other classic DNA-reactive structural alerts and is classified as a non-genotoxic process-related impurity. Consequently, it falls under the less stringent ICH Q3A qualification thresholds (≤0.15%) rather than the ICH M7 threshold of toxicological concern (TTC) of 1.5 µg day⁻¹, which applies specifically to genotoxic impurities [2].

Genotoxic impurity Bempedoic acid safety ICH M7 assessment

Vendor-Supplied Characterization Data Package Exceeds Compendial Requirements, Reducing In-House Qualification Burden

Multiple vendors (SynZeal, ChemWhat, CymitQuimica, Shenzhen Huaxin Pharma) provide this compound with a comprehensive characterization package that includes HPLC purity determination, ¹H and ¹³C NMR structural confirmation, HRMS exact mass verification, and optionally IR, UV, and TGA data [1][2]. This level of characterization exceeds the minimum requirement for an in-house working standard and, according to vendor statements, is compliant with regulatory guidelines for ANDA and DMF submissions. In contrast, many structurally related bempedoic acid impurities (e.g., Impurity 10, Impurity 23, Impurity 34) are offered without full NMR or HRMS data, requiring additional user-side characterization before use [3].

Reference standard characterization CoA compliance ANDA support

Priority Application Scenarios for 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid Based on Verified Evidence


ANDA and DMF Submission: Impurity Reference Standard for HPLC-UV Quantification of the 8,14-Dihydroxy Dimer in Bempedoic Acid API

This compound is directly applicable as a certified impurity reference standard for HPLC-UV method validation and routine QC release testing of bempedoic acid drug substance. The ≥95% purity, combined with the comprehensive CoA (HPLC, NMR, HRMS), satisfies ICH Q2(R1) requirements for specificity, linearity (LOQ to ~30 µg mL⁻¹ as validated by Ibrahim et al., 2024 [1]), and accuracy in impurity quantification. The molecular weight differential of +102 Da versus the API guarantees adequate chromatographic resolution under the optimized RP-HPLC conditions reported in the literature, while the non-genotoxic classification (per ICH M7 structural alert assessment [2]) permits use under standard ICH Q3A acceptance criteria (≤0.10% for unknown impurities). This enables ANDA filers to demonstrate regulatory compliance without the additional analytical burden required for genotoxic impurity monitoring.

Process Development and Purification Optimization: Monitoring Dimeric Dihydroxy Byproduct Removal During Bempedoic Acid Crystallization

The Morepen Laboratories patent demonstrates that specific impurities with RRT values (e.g., RRT 0.29, RRT 0.54, RRT 1.48) are progressively removed during optimized crystallization, with the final API achieving >99.5% purity and all individual impurities <0.1% w/w [3]. The dimeric dihydroxy structure of this compound—formed via condensation of two bempedoic acid units—makes it a key marker for monitoring the efficiency of late-stage purification steps. Its higher molecular weight (444.64 Da) and greater polarity make it preferentially partitioned into the mother liquor during crystallization, and its quantification at each purification stage provides a direct metric for process robustness. The availability of this compound as a fully characterized standard supports DoE-based process optimization studies, such as the Six Sigma approach employed by Ibrahim et al. (2024) [1].

Forced Degradation and Stability-Indicating Method Development: Tracking Dimeric Degradation Product Formation

The ICH Q1A(R2) stability testing guidelines require identification and monitoring of degradation products that form under stress conditions (heat, humidity, acid, base, oxidative, photolytic). While the dihydroxy dimer has not been confirmed as a major degradation product in the published stress studies—alkali degradation produced primarily other species (15.2% BEM degradation) [4]—the potential for dimerization under acidic or thermal stress exists due to the presence of two carboxylic acid and two hydroxyl functional groups. This reference standard enables stability-indicating HPLC methods to include the dimeric impurity as a system suitability marker, thereby confirming method specificity and preventing co-elution of degradation peaks with the API. This proactive inclusion strengthens the regulatory submission by demonstrating comprehensive degradation product coverage.

Mass Spectrometry Method Development: Diagnostic Fragment Ion Library Construction for Impurity Profiling

The unique C₂₁ scaffold with symmetric 8,14-dihydroxy substitution generates a characteristic MS/MS fragmentation pattern that distinguishes this impurity from all other bempedoic acid-related substances. The [M–H₂O]⁺ and [M–2H₂O]⁺ product ions, along with the diagnostic α-cleavage fragments at the C8 and C14 positions, can serve as specific markers in LC-MS/MS impurity profiling workflows. The HRMS data provided in the vendor CoA confirms the exact mass (444.64 Da, consistent with C₂₅H₄₈O₆), and this information can be directly incorporated into an in-house impurity spectral library for rapid, confident identification in routine QC and investigative analyses [5].

Quote Request

Request a Quote for 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.